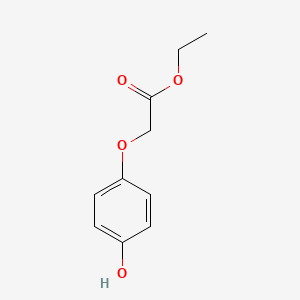

Ethyl 2-(4-hydroxyphenoxy)acetate

Descripción

Significance in Contemporary Chemical and Biological Research

In the realm of modern scientific inquiry, Ethyl 2-(4-hydroxyphenoxy)acetate is gaining attention for its potential applications across various disciplines. Its structure is of interest in medicinal chemistry as a building block for the synthesis of more complex molecules with potential therapeutic activities. For instance, phenoxyacetic acid derivatives have been investigated for their potential as anti-inflammatory, antioxidant, and antimicrobial agents. nih.gov The presence of both a phenol (B47542) and an ester group allows for a range of chemical reactions, including oxidation, reduction, and substitution, enabling the creation of novel compounds.

Research into related phenoxyacetate (B1228835) structures has revealed a spectrum of biological activities. For example, certain phenoxyacetic acid derivatives have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov Others have been synthesized and evaluated for their anti-mycobacterial properties. nih.gov While direct and extensive research on the biological activities of this compound is still emerging, its structural similarity to these bioactive molecules underscores its significance as a compound of interest for further investigation.

Historical Context of Phenoxyacetate Derivative Research

The scientific journey of phenoxyacetate derivatives has its roots in the early 20th century with the discovery of plant hormones. A pivotal moment came in the 1940s with the synthesis and identification of the herbicidal properties of chlorinated phenoxyacetic acids like 2,4-D and MCPA. bris.ac.ukencyclopedia.pub These compounds were found to mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and the selective elimination of broadleaf weeds. encyclopedia.pubwikipedia.org This discovery revolutionized agriculture and marked the beginning of extensive research into the biological effects of phenoxyacetic acids. sci-hub.box

The initial focus on herbicidal applications gradually expanded to other areas. In the 1970s, research led to the development of aryloxyphenoxypropionates, a new class of herbicides targeting grasses. wikipedia.org Over the decades, the versatility of the phenoxyacetate scaffold has prompted investigations into its potential in medicinal chemistry, leading to the synthesis of derivatives with a wide array of pharmacological activities. researchgate.net

Current Research Frontiers and Challenges in Phenoxyacetate Chemistry

The field of phenoxyacetate chemistry continues to evolve, with current research exploring several exciting frontiers. A significant area of focus is the development of novel therapeutic agents. Scientists are designing and synthesizing new phenoxyacetic acid derivatives as potential selective COX-2 inhibitors for anti-inflammatory applications, and as potential treatments for metabolic disorders. mdpi.comgoogle.com The exploration of phenoxyacetamides and their derivatives as potential therapeutic candidates is also an active area of research. nih.gov

Furthermore, there is a growing interest in the use of phenoxyacetate derivatives as building blocks in the synthesis of complex molecules and materials. For instance, Ethyl 2-(4-aminophenoxy)acetate, a derivative of the title compound, is being used as a synthon for creating novel dual hypoglycemic agents. mdpi.com

Despite the promising avenues of research, challenges remain. One of the primary challenges is achieving selectivity in biological targeting to minimize off-target effects. For example, in the development of anti-inflammatory drugs, achieving high selectivity for COX-2 over COX-1 is crucial to reduce gastrointestinal side effects. mdpi.com Another challenge lies in understanding the environmental fate and potential ecological impact of phenoxyacetic acid derivatives, given their historical use as herbicides. nih.gov Overcoming these challenges through innovative synthetic strategies and thorough biological evaluation will be key to unlocking the full potential of this versatile class of compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | nih.gov |

| Molecular Weight | 196.20 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20872-28-0 | nih.gov |

| Canonical SMILES | CCOC(=O)COC1=CC=C(C=C1)O | nih.gov |

| InChI | InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | nih.gov |

| InChIKey | PBQNKBWWOXOAOE-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQNKBWWOXOAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525876 | |

| Record name | Ethyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20872-28-0 | |

| Record name | Ethyl (4-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(4-hydroxyphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 4 Hydroxyphenoxy Acetate

Classical and Contemporary Synthesis Approaches

The synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate is primarily achieved through well-established etherification and esterification reactions. These methods are valued for their reliability and the use of accessible starting materials.

Etherification and Esterification Reactions in its Formation

The formation of the ether linkage and the ethyl ester group are the two key transformations in the synthesis of this compound. These can be performed in a stepwise manner.

A common and classical approach is the Williamson ether synthesis , followed by esterification. This involves the reaction of a phenol (B47542) with an alkyl halide. In the context of this compound, hydroquinone (B1673460) is often used as the starting phenolic compound. The phenolic hydroxyl group is first deprotonated by a base, such as potassium carbonate or sodium hydroxide (B78521), to form a more nucleophilic phenoxide ion. This ion then reacts with an ethyl haloacetate, like ethyl chloroacetate (B1199739) or ethyl bromoacetate, to form the ether bond. mdpi.com

Alternatively, the synthesis can begin with 4-hydroxyphenoxyacetic acid, which already contains the ether linkage. The synthesis is then completed via a Fischer esterification reaction. This acid-catalyzed reaction involves heating the carboxylic acid with ethanol. mdpi.comhillpublisher.com The reaction is reversible, and often requires strategies to drive it towards the product side.

A third route involves the direct alkylation of a phenolic compound with an appropriate halo-ester in an aprotic solvent. For example, a phenol derivative is dissolved and a base like potassium carbonate is added to generate the nucleophilic alkoxide, which then reacts with ethyl chloroacetate.

Exploration of Alternative Precursors and Reagents

To optimize synthesis or to access specific analogues, researchers have explored various precursors and reagents.

Instead of starting with hydroquinone, 4-nitrophenol (B140041) can be used as an alternative precursor. mdpi.comjyu.fi The synthesis proceeds by alkylating the 4-nitrophenol with ethyl bromoacetate. The nitro group is then selectively reduced in a subsequent step to yield an amino-analogue, ethyl-2-(4-aminophenoxy)acetate. mdpi.comjyu.fi This highlights a strategy where a functional group is carried through the synthesis and modified at a later stage.

For the alkylation step, ethyl tosylate has been presented as an alternative to ethyl haloacetates. google.com Tosylates are excellent leaving groups, and their use can sometimes offer advantages in terms of reaction conditions and yields. The synthesis of a related propionate (B1217596) analogue involves reacting hydroquinone with ethyl tosylate in the presence of a base and a phase transfer catalyst under nitrogen. google.com

Heterogeneous catalysts, such as Amberlyst-15 or dodecatungestophosphoric acid (DTPA) supported on K10 montmorillonite, are modern alternatives to traditional homogeneous acid catalysts like sulfuric acid for esterification reactions. researchgate.net These solid catalysts simplify product purification, as they can be easily filtered out from the reaction mixture, and are often more environmentally benign. researchgate.net

| Precursor/Reagent | Reaction Type | Purpose/Advantage |

| Hydroquinone | Etherification | Common, accessible starting material for forming the phenoxy group. google.com |

| 4-Hydroxyphenoxyacetic acid | Esterification | Starts with the ether linkage already formed, simplifying the reaction to an esterification. |

| 4-Nitrophenol | Etherification | Alternative precursor allowing for the synthesis of amino-analogues after reduction. mdpi.comjyu.fi |

| Ethyl Chloroacetate / Bromoacetate | Etherification (Alkylation) | Standard reagents for introducing the ethyl acetate (B1210297) moiety onto the phenol. mdpi.comnih.gov |

| Ethyl Tosylate | Etherification (Alkylation) | Alternative alkylating agent with an excellent leaving group. google.com |

| Potassium Carbonate | Base | Commonly used base for deprotonating the phenol in ether synthesis. mdpi.comnih.gov |

| Amberlyst-15 / DTPA on Clay | Heterogeneous Catalyst | Used in esterification to simplify purification and improve environmental profile. researchgate.net |

| Phase Transfer Catalyst | Catalyst | Enhances reaction rates between reagents in different phases, e.g., hydroquinone and ethyl tosylate. google.com |

Optimized Reaction Conditions and Yield Enhancement Strategies

Significant effort has been dedicated to optimizing reaction conditions to maximize the yield and purity of this compound and its analogues.

Key strategies include:

Catalyst Optimization : The shift from homogeneous acid catalysts (e.g., H₂SO₄) to heterogeneous catalysts like Amberlyst-15 not only simplifies purification but can also improve reaction efficiency. For the synthesis of ethyl acetate, it was found that the amount of catalyst, molar ratio of reactants, and temperature are crucial factors in controlling productivity. hillpublisher.com

Process Intensification : Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.

Phase Transfer Catalysis : In reactions involving immiscible reactants, such as the alkylation of hydroquinone with ethyl tosylate, the use of a phase transfer catalyst (e.g., tetrabutyl ammonium (B1175870) bromide) is crucial for achieving a high product yield under mild conditions. google.com

Control of Reaction Parameters : Simple adjustments can have a significant impact. For instance, in the synthesis of an analogue, adjusting the pH to 5-6 during filtration was found to maximize yield by minimizing the formation of unwanted salts. The temperature for the oil bath reaction to form a related compound is optimized between 80-140 °C. google.com

Safer Reagents : For the synthesis of the related amino-analogue, replacing the hazardous H₂ gas over a Palladium catalyst with a cheaper and safer mixture of NH₄Cl/Fe for the nitro group reduction represents a significant process optimization. mdpi.com

| Strategy | Description | Example/Benefit |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Reduces reaction time and energy consumption. |

| Heterogeneous Catalysis | Employing a solid-phase catalyst instead of a dissolved one. | Simplifies purification by filtration; catalysts like Amberlyst-15 are effective. |

| pH Control | Adjusting the pH of the reaction mixture during workup. | Maximizes yield by preventing salt formation of the product. |

| Phase Transfer Catalysis | Using a catalyst to facilitate reaction between reagents in different phases. | Enables high yields for reactions like hydroquinone with ethyl tosylate. google.com |

| Optimized Temperature | Maintaining a specific reaction temperature range. | A range of 80-140 °C is optimal for the synthesis of a related propionate. google.com |

| Alternative Reducing Agents | Substituting hazardous reagents with safer alternatives. | Using NH₄Cl/Fe instead of H₂/Pd for nitro group reduction is safer and cheaper. mdpi.com |

Stereoselective Synthesis of Chiral Analogues

While this compound is an achiral molecule, there is significant interest in the stereoselective synthesis of its chiral analogues, particularly Ethyl (R)-2-(4-hydroxyphenoxy)propionate and its S-enantiomer. These chiral molecules are important intermediates, for example, in the production of certain herbicides. hbmedipharm.comnih.gov

Asymmetric Synthesis and Chiral Induction Methods

Asymmetric synthesis aims to create a specific stereoisomer of a chiral molecule. Several methods have been applied to the synthesis of chiral analogues of this compound.

One prominent method is the Mitsunobu reaction . This reaction allows for the stereospecific inversion of a chiral alcohol. For instance, methyl (S)-2-(4-nitrophenoxy)propanoate can be synthesized from 4-nitrophenol and methyl (R)-lactate. nih.gov Since the lactate (B86563) starting material is chiral, its chirality is transferred to the product.

Another approach involves the use of a phase transfer catalyst in combination with a chiral substrate or catalyst. The synthesis of R-(+)-2-(4-hydroxyphenoxy)ethyl propionate (an analogue) utilizes this principle to achieve stereoselectivity. google.com The process involves esterification, sulfonylation, and etherification steps, designed to control the stereochemical outcome. google.com

Biocatalytic and Enzymatic Resolution Techniques

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations with high specificity and enantioselectivity, often under mild conditions.

Whole-cell biotransformation is a powerful technique. The fungus Beauveria bassiana has been used to produce (R)-2-(4-hydroxyphenoxy)propionic acid from a racemic starting material. nih.gov The production can be significantly enhanced by optimizing the culture medium and adding hydrogen peroxide, which is thought to support the activity of peroxidases responsible for the transformation. nih.gov

Engineered enzyme systems represent a cutting-edge approach. For the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester, a key chiral intermediate for certain inhibitors, a bi-enzyme system has been developed. nih.gov This system couples a carbonyl reductase (which performs the asymmetric reduction) with a glucose dehydrogenase (which regenerates the necessary NADPH cofactor in-situ). This highly efficient method provides the desired chiral product with high optical purity. nih.gov

Catalytic antibodies have also been explored for asymmetric synthesis. An antibody named NB5 has been shown to catalyze the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate, yielding the chiral hydroxy ester (R)-HPBE. researchgate.net This demonstrates the potential of using tailored biocatalysts for specific, stereoselective reactions.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound is not merely a procedural protocol but a process governed by fundamental chemical principles. Mechanistic investigations are crucial for understanding the underlying reaction pathways, optimizing reaction conditions, and enhancing the efficiency of the synthesis. These studies delve into the step-by-step sequence of bond-breaking and bond-forming events, the energetic profiles of these transformations, and the specific roles played by catalysts and reagents.

Reaction Kinetics and Pathway Elucidation

The predominant synthetic route to this compound and its analogs involves a bimolecular nucleophilic substitution (SN2) reaction. This pathway is characterized by the attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step.

The reaction pathway is typically initiated by the deprotonation of a phenolic precursor, such as hydroquinone, by a base. This generates a more potent nucleophile, the phenoxide ion. The phenoxide then attacks the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, displacing the halide ion to form the desired ether linkage. walisongo.ac.idmdpi.com The kinetics of this transformation are typically second-order, meaning the reaction rate is dependent on the concentrations of both the phenoxide nucleophile and the ethyl haloacetate electrophile. bue.edu.eg

A study on the synthesis of a related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, from eugenol (B1671780) and ethyl chloroacetate using potassium carbonate as the base, elucidated this SN2 mechanism. walisongo.ac.id The investigation highlighted the significant influence of the solvent on the reaction yield, a key kinetic outcome. Polar aprotic solvents were found to be particularly effective.

| Solvent | Yield (%) |

|---|---|

| N,N-dimethylformamide (DMF) | 91 |

| Dimethyl sulfoxide (B87167) (DMSO) | 51 |

| Acetonitrile (CH₃CN) | 47 |

The higher yield in DMF can be attributed to its ability to effectively solvate the potassium cation, leaving the carbonate and the resulting phenoxide ion more "naked" and, therefore, more nucleophilic and reactive.

Kinetic studies of analogous systems provide further insight. For instance, the intramolecular cyclization of 2-acetoxy-2'-hydroxyacetophenone, which involves a similar nucleophilic attack by a phenolate (B1203915) ion, was found to be highly pH-dependent. researchgate.net The observed rate constant (kobs) increases as the pH rises, corresponding to the increased concentration of the deprotonated phenolate species.

| Parameter | Value |

|---|---|

| First-order rate coefficient for the phenolate ion (k₁) | 8.6 × 10⁻⁴ s⁻¹ |

| Ionisation Constant (Kₐ) for the phenol | 2.0 × 10⁻⁹ |

| pKₐ | 8.70 |

This data underscores how controlling the reaction environment, specifically the pH and solvent, is critical for manipulating the reaction kinetics and achieving a high yield of the desired phenoxyacetate (B1228835) product.

Role of Catalysis in Phenoxyacetate Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, whether through the SN2 pathway or alternative routes like esterification. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of reaction without being consumed in the process.

Base-Mediated Reactions In the common SN2 synthesis, a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is essential. walisongo.ac.idresearchgate.net While technically a reagent because it is consumed, it plays a critical catalytic role by generating the active nucleophile. The base deprotonates the hydroxyl group of the phenol, forming the much more reactive phenoxide ion, which is necessary to initiate the nucleophilic attack. The choice and stoichiometry of the base are critical for driving the reaction to completion.

Acid Catalysis An alternative pathway is the Fischer esterification of 4-hydroxyphenoxyacetic acid with ethanol. prepchem.com This reaction is catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. prepchem.com The catalytic cycle involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of ethanol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product and regenerate the acid catalyst.

Phase Transfer Catalysis To overcome the solubility issues between an inorganic phenoxide salt and an organic substrate like ethyl haloacetate, phase transfer catalysis is an effective strategy. google.com A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the migration of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs. This method enhances reaction rates by increasing the proximity and concentration of the reactants in a single phase, leading to higher yields under milder conditions. A synthesis for a related compound, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate, utilizes a phase transfer catalyst in a xylene solution to facilitate the reaction between hydroquinone and an ethyl sulfonate derivative. google.com

Molecular Design and Derivative Synthesis of Ethyl 2 4 Hydroxyphenoxy Acetate Scaffolds

Design Principles for Analogues with Modulated Bioactivity

The modification of the ethyl 2-(4-hydroxyphenoxy)acetate structure is a key strategy for developing new compounds with tailored biological effects. This involves a rational approach to altering different parts of the molecule to enhance its interaction with biological targets.

Structural Variations on the Phenoxy Ring System

The phenoxy ring system of this compound is a prime target for structural modifications to modulate bioactivity. The introduction of various substituents onto this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological macromolecules.

For instance, the addition of electron-withdrawing or electron-donating groups can alter the acidity of the phenolic hydroxyl group, which may be crucial for hydrogen bonding interactions with a target receptor. The position of these substituents is also critical, as demonstrated in studies of related phenolic compounds where the placement of groups ortho, meta, or para to the ether linkage leads to vastly different biological outcomes.

Furthermore, replacing the benzene (B151609) ring with other heterocyclic systems can introduce novel pharmacophoric features. For example, incorporating a chromene ring system, as seen in the flavonoid derivative Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate, can lead to compounds with distinct biological activities. nih.gov The planarity of this extended ring system, stabilized by intramolecular hydrogen bonds, can facilitate stacking interactions with biological targets. nih.gov

Modifications of the Acetate (B1210297) Side Chain and Ester Moiety

The acetate side chain and the ethyl ester moiety of this compound offer additional avenues for structural diversification to fine-tune biological activity. Alterations to this part of the molecule can impact its polarity, metabolic stability, and ability to act as a hydrogen bond donor or acceptor.

One common modification involves varying the length and branching of the alkyl group in the ester. Replacing the ethyl group with larger or more complex alkyl chains can alter the compound's lipophilicity, potentially enhancing its ability to cross cell membranes. Conversely, smaller alkyl groups may increase water solubility.

Another strategy is to replace the ester functional group with other bioisosteres, such as amides or carboxylic acids. This can dramatically change the compound's chemical properties and its potential interactions with biological targets. For example, the synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which feature an amide linkage, has been explored to create novel STAT6 inhibitors. nih.gov

Furthermore, the ether linkage connecting the phenoxy ring to the acetate side chain can be replaced with other functionalities. For instance, in the potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase, SC-22716, a pyrrolidine (B122466) ring is attached to the phenoxy group via a two-carbon linker, demonstrating a significant departure from the original acetate side chain. nih.govdrugbank.com

Rational Design for Targeted Biological Interactions

Rational drug design is a methodical approach to discovering new medications. rsc.org It involves designing molecules that are complementary in shape and charge to a specific biomolecular target, such as a protein or enzyme, which is known to be involved in a disease pathway. This targeted approach aims to create drugs with high specificity and potency, thereby minimizing off-target effects.

In the context of the this compound scaffold, rational design principles can be applied to develop analogues with specific biological activities. For example, if the phenolic hydroxyl group is known to be a key pharmacophore for binding to a particular receptor, analogues can be designed to maintain or enhance this interaction. This might involve introducing substituents on the phenoxy ring that increase the acidity of the hydroxyl group or that create additional favorable interactions with the receptor's binding pocket.

Structure-based rational design can be employed when the three-dimensional structure of the biological target is known. researchgate.net Molecular docking studies can be used to predict how different analogues of this compound will bind to the target, allowing for the in-silico screening of virtual libraries of compounds before their actual synthesis. This computational approach can save significant time and resources in the drug discovery process.

Synthesis of Multifunctionalized this compound Derivatives

The synthesis of multifunctionalized derivatives of this compound is a key step in the development of new compounds with tailored biological activities. These synthetic strategies often involve multi-step procedures to introduce a variety of functional groups onto the parent scaffold.

A common starting point for the synthesis of these derivatives is the alkylation of a substituted phenol (B47542) with an ethyl haloacetate, typically in the presence of a base. For example, ethyl-2-(4-aminophenoxy)acetate can be synthesized by the alkylation of 4-nitrophenol (B140041) with ethyl bromoacetate, followed by the selective reduction of the nitro group. mdpi.comjyu.firesearchgate.net This method provides a versatile platform for introducing an amino group, which can then be further functionalized.

Another approach involves the modification of the phenoxy ring through electrophilic aromatic substitution reactions. This allows for the introduction of various substituents, such as halogens, nitro groups, or alkyl groups, at specific positions on the ring. These substituents can then serve as handles for further chemical transformations, leading to a diverse range of multifunctionalized derivatives.

The synthesis of more complex derivatives may involve coupling reactions to attach other cyclic or heterocyclic moieties to the this compound scaffold. For instance, the synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). nih.gov This demonstrates how the core structure can be significantly expanded to create hybrid molecules with potentially novel biological properties.

The following table provides an overview of some multifunctionalized derivatives and their general synthetic approaches:

| Derivative Name | General Synthetic Approach | Key Functional Groups |

| Ethyl-2-(4-aminophenoxy)acetate | Alkylation of 4-nitrophenol followed by reduction of the nitro group. mdpi.comjyu.firesearchgate.net | Amino group |

| 2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide | Multi-step synthesis involving the coupling of a substituted phenylethylamine with a pyrimidine (B1678525) derivative. nih.gov | Chloro, amino, pyrimidine, carboxamide |

| Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate | Synthesis from a substituted flavonoid precursor. nih.gov | Chromenone |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. nih.gov | Quinazolinone, thioether |

Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-activity relationship (SAR) is a concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the chemical structure of a compound and observing the resulting changes in its biological effects, researchers can identify the key chemical features, or pharmacophores, that are responsible for its activity. wikipedia.org This knowledge is then used to design more potent and selective drugs.

In the context of compounds related to this compound, SAR studies have been instrumental in identifying key structural features that govern their biological activity. For example, in the development of inhibitors for leukotriene A(4) (LTA(4)) hydrolase, SAR studies on a series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives revealed that the nature and position of substituents on the phenylphenoxy moiety significantly influenced their inhibitory potency. nih.govdrugbank.com

Similarly, in the development of STAT6 inhibitors, SAR studies on a series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives showed that the presence of a chloro substituent on the hydroxyphenyl ring and a benzylamino group on the pyrimidine ring were crucial for potent inhibitory activity. nih.gov Specifically, the compound 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) emerged as a potent inhibitor from these studies. nih.gov

The following table summarizes key SAR findings for related compound series:

| Compound Series | Biological Target | Key SAR Findings |

| 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine derivatives | Leukotriene A(4) (LTA(4)) hydrolase | The nature and position of substituents on the phenylphenoxy moiety are critical for inhibitory potency. nih.govdrugbank.com |

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives | STAT6 | A chloro substituent on the hydroxyphenyl ring and a benzylamino group on the pyrimidine ring enhance inhibitory activity. nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer | Hydroxyl groups on rings A and B, and a para-amino group on ring C significantly enhance potency. nih.gov |

| N-Benzimidazole-derived carboxamides | Antiproliferative | Hydroxy and methoxy (B1213986) substitutions, as well as the nature of the substituent on the benzimidazole (B57391) nitrogen, influence activity and selectivity. mdpi.com |

These examples highlight the power of SAR studies in guiding the optimization of lead compounds. By understanding the relationship between chemical structure and biological activity, medicinal chemists can rationally design new analogues with improved therapeutic potential. wikipedia.org

Investigation of Biological Activities and Pharmacological Potential of Ethyl 2 4 Hydroxyphenoxy Acetate and Its Derivatives

Anti-inflammatory Properties

Derivatives of Ethyl 2-(4-hydroxyphenoxy)acetate, specifically those based on a phenoxy acetic acid scaffold, have been the subject of research for their potential as anti-inflammatory agents. Studies have focused on their ability to selectively target key enzymes in the inflammatory cascade. nih.govnih.govdocumentsdelivered.com

The evaluation of the anti-inflammatory potential of phenoxyacetic acid derivatives has been conducted using established and reliable experimental models.

In Vitro Assessment: The primary in vitro method involves measuring the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These enzymes are critical for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. Lower IC₅₀ values indicate greater potency. A recent 2024 study synthesized a series of new phenoxy acetic acid derivatives and tested their ability to inhibit ovine COX-1 and COX-2. Several of these compounds demonstrated significant inhibitory effects on COX-2, with some showing higher potency than the reference drug. nih.govresearchgate.net

In Vivo Assessment: The carrageenan-induced paw edema model in rats is a standard and widely used in vivo test to assess the anti-inflammatory effects of new compounds. nih.govresearchgate.net In this model, inflammation is induced by injecting carrageenan into the rat's paw. The effectiveness of a test compound is measured by its ability to reduce the resulting swelling (edema) over several hours. nih.gov For instance, certain phenoxy acetic acid derivatives, when administered orally, showed a significant reduction in paw edema, with effects comparable to established anti-inflammatory drugs. nih.govresearchgate.net

Table 1: In Vitro COX-2 Inhibition by Selected Phenoxy Acetic Acid Derivatives This table is interactive. You can sort and filter the data.

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

|---|---|---|---|

| Compound 5d | 0.08 | 102.5 | nih.gov |

| Compound 5e | 0.07 | 100.0 | nih.gov |

| Compound 5f | 0.06 | 138.3 | nih.gov |

| Compound 7b | 0.07 | 192.8 | nih.gov |

| Compound 10c | 0.09 | 74.4 | nih.gov |

| Compound 10d | 0.08 | 102.5 | nih.gov |

| Compound 10e | 0.07 | 124.2 | nih.gov |

| Compound 10f | 0.08 | 127.5 | nih.gov |

The primary molecular mechanism underlying the anti-inflammatory activity of phenoxy acetic acid derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation. nih.gov

By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in protecting the stomach lining), these derivatives can reduce the production of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE-2). nih.gov Furthermore, studies have shown that potent phenoxy acetic acid compounds can significantly lower the levels of other key inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net This dual action on both the enzymatic pathway and cytokine production highlights their potential for managing inflammation. nih.gov Molecular modeling studies support these findings, illustrating how these compounds interact with and bind to the active site of the COX-2 enzyme. nih.govnih.gov

Antioxidant Capacities and Oxidative Stress Mitigation

The chemical structure of this compound, which contains a phenol (B47542) group, suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to counteract oxidative stress. nih.govnih.gov

The antioxidant activity of phenolic compounds is often evaluated through their ability to scavenge stable free radicals. nih.gov Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.govmdpi.com

The mechanism of action in these assays relies on the ability of an antioxidant to donate a hydrogen atom to the free radical, thereby neutralizing it. nih.gov The hydroxyl (-OH) group on the phenyl ring of this compound is the key functional group responsible for this radical-scavenging activity. While specific experimental data on the free-radical scavenging capacity of this compound is not extensively documented in publicly available literature, its structural similarity to other phenolic compounds strongly supports this potential. Compounds based on a phenoxazine (B87303) scaffold, which is structurally related, are recognized as excellent radical-trapping antioxidants. researchgate.net

Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). nih.gov An overproduction of ROS can lead to oxidative stress, a condition linked to cellular damage and various diseases. nih.gov Phenolic compounds can mitigate this damage by neutralizing ROS. nih.gov

Studies on ethyl acetate (B1210297) fractions of certain plant extracts, which contain a mixture of phenolic compounds, have demonstrated a protective effect against oxidative damage in cellular models, such as hydrogen peroxide (H₂O₂)-induced injury in liver cells (HepG2). nih.gov This protection is associated with a decrease in ROS levels and an increase in the activity of endogenous antioxidant enzymes. nih.gov Although direct studies on this compound are limited, its phenolic structure suggests it could contribute to cellular protection against oxidative stress by reducing the burden of damaging free radicals.

Enzyme Modulation and Metabolic Pathway Interactions

Derivatives of this compound have been shown to interact with and modulate the activity of several key enzymes involved in various metabolic pathways.

One of the most significant interactions is the selective inhibition of Cyclooxygenase-2 (COX-2) , as detailed in the anti-inflammatory section. nih.govnih.gov This targeted enzyme inhibition is a cornerstone of modern anti-inflammatory drug design. documentsdelivered.com

Another derivative, (R)-Ethyl 2-(4-hydroxyphenoxy)propanoate , is known to interact with enzymes involved in lipid metabolism, specifically lipases . evitachem.com This compound is a metabolite of the herbicide Fenoxaprop-ethyl (B166152) and serves as a precursor in the biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA), which is important for creating specific herbicides. chemicalbook.com Its interaction with hydroxylase enzymes in microorganisms is a key step in its metabolic pathway. evitachem.com

Furthermore, the derivative Ethyl 2-(4-aminophenoxy) acetate has been identified as a valuable precursor for synthesizing molecules that act as dual activators for Glucokinase (GK) and Peroxisome proliferator-activated receptor-gamma (PPARγ) . mdpi.com These are important targets in the development of new treatments for metabolic disorders like type 2 diabetes. mdpi.com

Studies on Enzyme Inhibition and Activation

The interaction of this compound and its derivatives with enzymes is a key area of research to understand their therapeutic potential.

This compound:

This compound has been identified as a selective inhibitor of monoamine oxidase A (MAO-A). In a study, the IC50 value for its inhibition of MAO-A was determined to be 120 µM, while the IC50 for monoamine oxidase B (MAO-B) was greater than 1 mM, highlighting its selectivity. This selective inhibition of MAO-A suggests a potential role in modulating the levels of neurotransmitters like serotonin (B10506) and norepinephrine, which are implicated in mood disorders.

Derivatives:

The broader class of phenoxyacetate (B1228835) derivatives has been investigated for their inhibitory effects on various enzymes. For instance, extracts containing these types of compounds have shown inhibitory activity against several enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain extracts containing phenoxyacetate-like structures have demonstrated inhibitory potential against AChE and BChE, enzymes crucial in the breakdown of the neurotransmitter acetylcholine. researchgate.net

Tyrosinase: Inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been observed with some derivatives. researchgate.netmdpi.com This suggests potential applications in cosmetology and in treating hyperpigmentation disorders.

Amylase and Glucosidase: Some extracts have shown inhibitory effects against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.netresearchgate.net This points towards a potential role in managing blood sugar levels.

Lipase (B570770) and Pepsin: Inhibition of lipase and pepsin, digestive enzymes for fats and proteins respectively, has also been reported in studies using extracts containing related compounds. researchgate.net

Identification of Specific Molecular Targets and Signaling Pathways

Understanding the molecular targets and signaling pathways affected by this compound and its derivatives is crucial for elucidating their mechanisms of action.

This compound:

The primary molecular target identified for this compound is monoamine oxidase A (MAO-A) . By inhibiting this enzyme, the compound can influence monoaminergic signaling pathways, which are fundamental in the regulation of mood, anxiety, and other neurological functions.

Derivatives:

Research into the derivatives of this compound has revealed interactions with several key signaling pathways:

MAPK Signaling Pathway: Some ethyl acetate fractions containing related compounds have been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, including the phosphorylation of p38, ERK, and JNK. nih.gov This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

cAMP/CREB Signaling Pathway: The cyclic AMP (cAMP) and cAMP response element-binding protein (CREB) signaling pathway is another target. nih.gov Studies have shown that certain derivatives can reduce the levels of phosphorylated CREB and cAMP, which can impact gene expression and cellular function. nih.govnih.gov

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, has been identified as a target for some isoquinoline-1-carboxamide (B73039) derivatives. mdpi.com Inhibition of this pathway can lead to anti-inflammatory effects.

These findings highlight the diverse molecular interactions of this class of compounds, suggesting their potential to influence a variety of physiological and pathological processes.

Broader Spectrum Biological Activities

Beyond specific enzyme and pathway interactions, research has explored the wider biological effects of this compound and its derivatives.

In Vitro Cytotoxicity and Antiproliferative Effects

The potential of these compounds to inhibit cell growth has been a significant area of investigation.

Derivatives:

Various derivatives of this compound have demonstrated cytotoxic and antiproliferative activities against different cancer cell lines in vitro.

A study on an ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate derivative showed good cytotoxic activity against the HCT 116 human colon cancer cell line, with an IC50 value of 8.5 μg/mL. researchgate.net

Other research on 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives revealed potent cytotoxic effects against several human tumor cell lines, including ovarian (SK-OV-3) and central nervous system (XF498) cancer cells. nih.gov

Furthermore, ethyl acetate fractions from green tea nanoparticles have shown cytotoxicity and antiproliferative activity in the MDA-MB-132 breast cancer cell line. nih.gov

These findings suggest that certain structural modifications to the this compound scaffold can lead to potent anticancer properties, warranting further investigation into their mechanisms of action.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Derivative | Cell Line | IC50 Value | Reference |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon Cancer) | 8.5 µg/mL | researchgate.net |

| 2-amino-3-ethoxycarbonyl-N-(3-methyl-phenyl)-benzo[f]indole-4,9-dione | SK-OV-3 (Ovarian Cancer) | More potent than doxorubicin | nih.gov |

| Ethyl acetate fraction from green tea nanoparticles | MDA-MB-132 (Breast Cancer) | Significant cytotoxicity | nih.gov |

Antimicrobial and Antiviral Potential

The ability of this compound derivatives to combat microbial growth has also been explored.

Derivatives:

Studies have indicated that various derivatives possess antimicrobial properties.

Thiazole derivatives synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have shown significant antimicrobial activity against tested microorganisms. researchgate.net

Ethyl acetate extracts from plants like Albizia adianthifolia have demonstrated broad-spectrum antimicrobial activity against both bacteria and yeasts. For instance, a compound isolated from this extract, aurantiamide (B48237) acetate, was particularly effective against Candida parapsilosis, Candida tropicalis, and Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 0.006 mg/ml. nih.gov

Similarly, ethyl acetate extracts of Xerophyta spekei have shown notable antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

Novel 4-hydroxy-2-quinolone analogs have also exhibited promising antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus. nih.gov

While direct antiviral studies on this compound are limited, the broad antimicrobial spectrum of its derivatives suggests a promising area for future research.

Table 2: Antimicrobial Activity of this compound Derivatives and Related Compounds

| Compound/Extract | Microorganism | Activity (MIC/MZI) | Reference |

| Thiazole derivatives | Various microorganisms | Significant activity | researchgate.net |

| Aurantiamide acetate (from Albizia adianthifolia extract) | Candida parapsilosis, Candida tropicalis, Cryptococcus neoformans | MIC: 0.006 mg/ml | nih.gov |

| Xerophyta spekei ethyl acetate extract | Bacillus subtilis, Staphylococcus aureus | MZI: >12 mm (at 50-100 mg/ml) | nih.gov |

| Brominated 4-hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50: 1.05 µg/mL | nih.gov |

Neuroprotective or Cardiovascular Implications

The potential of these compounds to protect the nervous system and influence the cardiovascular system is an emerging area of interest.

Neuroprotective Implications:

While direct studies on this compound are lacking, research on structurally related compounds suggests potential neuroprotective effects.

A synthetic analog of salidroside, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has demonstrated neuroprotective effects in cell and animal models of ischemic stroke. nih.gov This compound was shown to promote neuronal survival and inhibit apoptosis. nih.gov

Another study on a similar compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), showed protection against sodium nitroprusside-induced neurotoxicity in HT22 cells by inhibiting intracellular ROS and NO production. nih.gov

Cardiovascular Implications:

The cardiovascular effects of phenoxyacetate derivatives are not extensively studied. However, related compounds offer some insights.

Studies on icosapent ethyl, an ethyl ester of a fatty acid, have shown a reduction in the risk of atherosclerotic cardiovascular events in patients with a history of heart failure. nih.gov

Acetate, a short-chain fatty acid, has been shown to lower heart rate and cardiac contractility, as well as blood pressure. nih.gov

These findings, while not directly on this compound, suggest that this class of compounds could be a starting point for developing agents with neuroprotective or cardiovascular benefits.

Biological Interactions and Pharmacokinetic Aspects

The interaction of this compound and its derivatives with biological systems and their pharmacokinetic properties are crucial for their development as therapeutic agents.

Limited information is available specifically on the biological interactions and pharmacokinetics of this compound. However, some general principles can be inferred from its structure. The presence of an ester group suggests that it may be susceptible to hydrolysis by esterases in the body, which would release 4-hydroxyphenoxyacetic acid and ethanol. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be influenced by its physicochemical properties such as lipophilicity and molecular weight.

For derivatives, pharmacokinetic properties can vary widely depending on the specific structural modifications. For example, the addition of different functional groups can alter a compound's solubility, protein binding, and ability to cross biological membranes, all of which will impact its ADME profile. For instance, the long side chain of semaglutide, a peptide-based drug, increases its binding to albumin, resulting in a long half-life in the blood. wikipedia.org While structurally different, this illustrates how modifications can significantly alter pharmacokinetics.

Further research is needed to fully characterize the biological interactions and pharmacokinetic profiles of this compound and its derivatives to assess their potential as viable drug candidates.

Membrane Permeation and Bioavailability Implications

The oral bioavailability of a compound is critically dependent on its ability to permeate across the intestinal epithelium. For this compound and its derivatives, this process is largely governed by their physicochemical properties, which dictate their passage through the lipid-rich cell membranes of enterocytes.

The structure of phenoxyacetate derivatives plays a significant role in their lipophilicity, a key determinant of membrane permeability. Generally, increasing the length of the ester chain, such as using propanoate instead of acetate, can enhance lipophilicity. This increased lipophilicity is expected to improve the compound's ability to partition into the lipid bilayer of cell membranes, thereby facilitating passive diffusion across the intestinal barrier.

A standard and widely utilized in vitro model for predicting the intestinal permeability of compounds is the Caco-2 cell permeability assay. nih.govresearchgate.netnih.govyoutube.com This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and exhibit many morphological and functional similarities to the absorptive enterocytes of the small intestine. nih.govnih.gov By measuring the rate at which a compound traverses this cell monolayer, an apparent permeability coefficient (Papp) can be determined. This Papp value is then used to classify compounds as having low, medium, or high permeability, which in turn correlates with their expected in vivo absorption. researchgate.net

Below is an interactive table summarizing the classification of compounds based on their apparent permeability (Papp) values obtained from Caco-2 assays.

| Permeability Classification | Apparent Permeability (Papp) (cm/s) | Expected in vivo Absorption |

| High | > 10 x 10-6 | Well absorbed |

| Medium | 1 - 10 x 10-6 | Moderately absorbed |

| Low | < 1 x 10-6 | Poorly absorbed |

This table provides a general classification for interpreting Caco-2 permeability data.

Metabolic Transformation and Biotransformation Pathways

Following absorption, this compound and its derivatives are subject to metabolic transformation, primarily in the liver, which is the main site of drug metabolism. The biotransformation of these compounds is crucial as it determines their pharmacokinetic profile and the nature of the metabolites formed.

The primary metabolic pathway anticipated for this compound is hydrolysis of the ethyl ester bond. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CES). nih.govnih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of a wide array of ester-containing drugs. nih.gov hCE1 is highly expressed in the liver, while hCE2 is found at high levels in the intestine. nih.gov The hydrolysis of the ester results in the formation of the corresponding carboxylic acid, 4-hydroxyphenoxyacetic acid, and ethanol. This transformation generally increases the polarity of the molecule, facilitating its subsequent excretion from the body. nih.gov

The general mechanism of ester hydrolysis by carboxylesterases involves a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) in the enzyme's active site, which facilitates the nucleophilic attack on the carbonyl carbon of the ester. nih.gov

In addition to hydrolysis, other biotransformation reactions are possible for the aromatic ring of the molecule. These reactions are often mediated by the cytochrome P450 (CYP450) enzyme system, a superfamily of heme-containing monooxygenases predominantly located in the liver. nih.gov Potential metabolic reactions catalyzed by CYP450 enzymes include aromatic hydroxylation, which would introduce an additional hydroxyl group onto the phenyl ring.

The potential metabolites of this compound are summarized in the table below.

| Compound Name | Potential Metabolic Pathway | Resulting Metabolite(s) |

| This compound | Ester Hydrolysis | 4-Hydroxyphenoxyacetic acid and Ethanol |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives of this compound |

This table outlines the predicted metabolic transformations based on general principles of drug metabolism.

Advanced Analytical and Spectroscopic Characterization Techniques for Ethyl 2 4 Hydroxyphenoxy Acetate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the chemical structure of Ethyl 2-(4-hydroxyphenoxy)acetate, with each technique offering unique information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the chemical environment of protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the ethyl and acetate (B1210297) groups, and the methyl protons of the ethyl group. The chemical shifts, integration, and coupling patterns of these signals are crucial for confirming the connectivity of the molecule. For instance, the aromatic protons would typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methylene protons of the ethyl group would exhibit a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum would display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons (with and without attached protons), the methylene carbons, and the methyl carbon. The chemical shifts of these signals are indicative of their electronic environment.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing definitive correlations between protons and carbons. huji.ac.il A COSY spectrum would show cross-peaks between coupled protons, confirming, for example, the relationship between the methylene and methyl protons of the ethyl group. huji.ac.il An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.8 - 7.2 | ~115 - 125 |

| Aromatic C-O | N/A | ~150 - 155 |

| Aromatic C-OH | N/A | ~150 - 155 |

| Phenolic OH | Variable | N/A |

| O-CH₂-C=O | ~4.6 | ~65 |

| C=O | N/A | ~168 - 172 |

| O-CH₂-CH₃ | ~4.2 (quartet) | ~61 |

| CH₃ | ~1.2 (triplet) | ~14 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum would correspond to the exact mass of the compound (C₁₀H₁₂O₄), which is 196.20 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.govnih.gov This technique is particularly useful for analyzing complex mixtures and for providing structural information through fragmentation analysis. In an LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides a "fingerprint" of the molecule, further confirming its identity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in this compound. researchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. A strong absorption around 1750 cm⁻¹ would be characteristic of the C=O stretching of the ester group. The C-O stretching vibrations of the ether and ester linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observable. researchgate.net

FT-Raman spectroscopy is a complementary technique to FT-IR. researchgate.netspectroscopyonline.com While FT-IR is more sensitive to polar functional groups, FT-Raman is often better for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum can provide additional information about the aromatic ring and the carbon skeleton of the molecule.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Ester C=O | Stretching | ~1750 |

| Aromatic C=C | Stretching | ~1450-1600 |

| C-O (Ether & Ester) | Stretching | 1000-1300 |

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction analysis of a suitable crystal of this compound can determine the precise coordinates of each atom in the crystal lattice. researchgate.net This allows for the accurate measurement of all bond lengths and angles within the molecule. The data would confirm the planarity of the phenyl ring and the geometry of the ester and ether linkages. It would also reveal the conformation of the flexible ethyl acetate side chain.

Theoretical and Computational Chemistry

Theoretical and computational chemistry offers powerful tools to investigate the properties of this compound at an atomic level. These methods provide insights that are complementary to experimental data, allowing for the prediction of molecular structure, properties, and interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can determine ground-state properties, molecular geometries, and energy levels.

While specific DFT studies focused solely on this compound are not widely published, extensive research on the structurally analogous compound, ethyl-2-(4-aminophenoxy)acetate, provides a strong model for its electronic characteristics. researchgate.netnih.gov In one such study, DFT calculations were employed to analyze the molecular structure, electronic properties, and reactivity descriptors. researchgate.net

The key energy levels are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For the amino-analogue, the HOMO and LUMO energies were calculated to be -5.2648 eV and -0.2876 eV, respectively, resulting in a HOMO-LUMO energy gap of 4.9808 eV. researchgate.net The distribution of these orbitals is primarily over the aromatic π-system, suggesting that the main electronic transitions are of the π-π* type. researchgate.net

From these electronic parameters, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. researchgate.net

Table 1: Calculated Quantum Chemical Parameters for Ethyl-2-(4-aminophenoxy)acetate

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| I | Ionization Potential | 5.2684 |

| A | Electron Affinity | 0.2876 |

| η | Hardness | 4.9808 |

| μ | Chemical Potential | -2.7780 |

| ω | Electrophilicity Index | 0.7747 |

Data sourced from a DFT study on a close structural analogue, providing insight into the expected electronic properties of this compound. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption spectra (UV/Vis). For the related amine compound, TD-DFT calculations predicted absorption bands at 286 nm and 226 nm, which corresponded well with the experimentally observed bands at 299 nm and 234 nm. researchgate.netnih.gov These bands were assigned to specific electronic transitions, primarily HOMO→LUMO and HOMO→LUMO+2. researchgate.netnih.gov Such analysis for this compound would similarly elucidate its electronic transitions and spectroscopic properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

For this compound, molecular docking could be employed to explore its potential interactions with various biological targets, such as enzymes or receptors implicated in metabolic pathways. Although specific molecular docking studies featuring this exact compound are not prominent in the literature, the methodology is well-established for the broader class of phenoxyacetic acid derivatives.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its lowest energy conformation.

Selection and Preparation of the Receptor: A protein target of interest would be chosen, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using software like AutoDock, Glide, or SwissDock, the ligand would be repeatedly placed in the receptor's binding site in various orientations and conformations.

Scoring and Analysis: A scoring function would estimate the binding affinity (e.g., in kcal/mol) for each pose. The results would be analyzed to identify the most stable binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and amino acid residues in the receptor's active site.

Table 2: Hypothetical Inputs and Outputs of a Molecular Docking Simulation

| Simulation Component | Description | Example |

|---|---|---|

| Ligand | The small molecule being studied. | This compound |

| Receptor | The target protein (e.g., an enzyme). | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |

| Software | Program used to perform the docking. | AutoDock Vina |

| Output: Binding Affinity | Predicted strength of the ligand-receptor interaction. | A numerical value (e.g., -8.5 kcal/mol) |

| Output: Binding Pose | Predicted 3D orientation of the ligand in the binding site. | Visualization of key hydrogen bonds and hydrophobic contacts. |

This table illustrates the typical components and outcomes of a molecular docking experiment, a technique applicable to this compound for predicting its biological activity.

Such simulations could guide the synthesis of more potent derivatives by suggesting structural modifications to enhance binding affinity and selectivity for a specific target.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the system's dynamic evolution. This technique is invaluable for studying conformational flexibility and stability.

The structure of this compound features a rigid planar aromatic ring and a flexible ethyl acetate side chain. The rotation around the single bonds in this side chain allows the molecule to adopt various conformations, which can be critical for its interaction with biological targets.

While specific MD simulation studies on this compound are not available in published literature, the application of this technique would provide significant insight. An MD simulation could be set up to study the molecule in an aqueous environment to mimic physiological conditions. The simulation would track the atomic positions over a period of nanoseconds or longer.

Analysis of the resulting trajectory would allow for:

Conformational Analysis: Identifying the most stable and frequently occurring conformations of the molecule.

Flexibility Assessment: Quantifying the flexibility of different parts of the molecule, particularly the ethyl acetate tail, by calculating root-mean-square fluctuation (RMSF) for each atom.

Solvation Effects: Understanding how the molecule interacts with surrounding water molecules and how solvation influences its conformation.

Interaction Dynamics: When simulated as part of a ligand-receptor complex (following molecular docking), MD can assess the stability of the binding pose and the dynamics of the interactions over time.

MD simulations provide a dynamic picture that complements the static view offered by docking and DFT, offering a more complete understanding of the molecule's behavior in a realistic environment.

Emerging Research Directions and Future Perspectives for Ethyl 2 4 Hydroxyphenoxy Acetate

Advanced Drug Discovery and Development Strategies

Ethyl 2-(4-hydroxyphenoxy)acetate serves as a valuable scaffold and building block in the development of new therapeutic agents. Its inherent chemical properties, including its potential as an antioxidant and enzyme inhibitor, make it a promising starting point for drug discovery. Research has focused on creating derivatives to enhance biological activity and target specific diseases.

A significant area of investigation is in metabolic disorders. For instance, a derivative, ethyl-2-(4-aminophenoxy)acetate, has been synthesized as a key precursor for creating dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com These dual-target agents are being explored for their potential as novel hypoglycemic drugs in the treatment of diabetes. mdpi.com The strategy of modifying the core structure is crucial; studies on related phenoxyacetic acid compounds show that adding substituents like a trifluoromethoxy group can improve bioactivity. Furthermore, computational methods such as molecular docking are employed in structure-activity relationship (SAR) studies to predict how these molecules will interact with biological targets.

Another related compound, ethyl 4-hydroxyphenylacetate, has been identified as a selective inhibitor of monoamine oxidase A (MAO-A), suggesting a potential pathway for developing new antidepressants or neurological drugs. The antioxidant properties observed in similar structures, which protect cells from oxidative stress, further broaden the therapeutic potential.

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Derivative/Related Compound | Investigated Activity | Potential Application | Source(s) |

|---|---|---|---|

| Ethyl-2-(4-aminophenoxy)acetate | Dual GK and PPARγ activation | Anti-diabetic agents | mdpi.com |

| Ethyl 4-hydroxyphenylacetate | Selective MAO-A inhibition | Antidepressants |

Applications in Agrochemical Innovation and Sustainability

The phenoxyacetic acid framework is well-established in the agrochemical sector, and this compound and its close relatives are key intermediates in this industry. Specifically, 2-(4-hydroxyphenoxy) propionate (B1217596) is a critical precursor for the synthesis of highly effective phenoxypropionic acid herbicides. google.com These herbicides are essential for modern weed management strategies.

The R-enantiomer of these propionate derivatives is often the more biologically active form, leading to research focused on asymmetric synthesis to produce the desired stereoisomer efficiently. google.com The development of these selective herbicides contributes to agricultural sustainability by improving crop yields through effective weed control.

Novel Applications in Materials Science and Chemical Engineering

While direct applications of this compound in materials science are still an emerging field of research, its molecular structure presents significant potential. sigmaaldrich.com The compound features two key reactive sites: a phenolic hydroxyl (-OH) group and an ethyl ester group. These functional groups make it a candidate as a monomer for synthesizing advanced polymers.

The hydroxyl and ester functionalities are suitable for polycondensation reactions. This could allow this compound to be used in the production of:

Polyesters: Through reaction of the hydroxyl group with dicarboxylic acids or their derivatives.

Polyethers: Through Williamson ether synthesis or other etherification methods involving the phenolic hydroxyl group.

The resulting polymers could possess unique properties imparted by the aromatic phenoxy core, such as thermal stability and specific mechanical characteristics. Furthermore, research into other ethyl acetate (B1210297) derivatives has shown their utility in creating functional polymers, such as thermoresponsive polymers, which have applications in smart materials and biomedical engineering. mdpi.com The antioxidant properties associated with the phenol (B47542) ring could also be harnessed to create polymers with built-in resistance to oxidative degradation.

Methodological Advancements in Synthesis and Analysis

Efficient and scalable synthesis is crucial for the commercial and research applications of this compound. Several synthetic routes have been developed, often focusing on improving yield, purity, and safety.

One common method involves the nucleophilic substitution reaction between a salt of hydroquinone (B1673460) and an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base like potassium carbonate. mdpi.com A variation of this involves a phase-transfer catalyst to facilitate the reaction. google.com Another approach starts with the alkylation of 4-nitrophenol (B140041), followed by a selective and safer reduction of the nitro group using reagents like iron powder in ammonium (B1175870) chloride, which avoids the need for high-pressure hydrogen gas and expensive palladium catalysts. mdpi.com

Table 2: Comparison of Synthesis Methods for this compound and its Precursors

| Starting Materials | Key Reagents | Method | Advantages | Source(s) |

|---|---|---|---|---|

| Hydroquinone, Ethyl tosylate | Phase-transfer catalyst, Alkali | Nucleophilic Substitution | Direct route | google.com |

For the analysis and characterization of this compound and its derivatives, standard and advanced analytical techniques are employed. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and X-ray diffraction for structural confirmation. mdpi.com High-Performance Liquid Chromatography (HPLC) is used for separation and purity assessment, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identification and characterization of derivatives in complex mixtures.

Interdisciplinary Research Opportunities and Translational Pathways

The varied applications of this compound create numerous opportunities for interdisciplinary research. The compound stands at a crossroads between pharmacology, agriculture, and materials science, offering pathways for translational research that can convert basic scientific findings into practical applications.

A clear example is the development of derivatives. A modification designed to enhance herbicidal activity could, with further structural changes, lead to a new class of drug candidates targeting similar enzymatic pathways present in different organisms. The synthesis of the ethyl-2-(4-aminophenoxy)acetate precursor for anti-diabetic drugs is a prime illustration of how a core chemical structure can be adapted for a specific, high-value biomedical application. mdpi.com

Furthermore, the potential for this compound to be used as a polymer monomer opens up translational pathways into biomedical engineering. For instance, polymers derived from it could be designed to be biodegradable and possess antioxidant properties, making them suitable for applications like drug delivery systems or medical implants. The intersection of its biological activity and material potential provides a rich ground for innovation, bridging the gap between chemical synthesis and functional, real-world products.

Q & A

Q. What are the optimal synthetic routes and purification methods for Ethyl 2-(4-hydroxyphenoxy)acetate?

The synthesis typically involves esterification of 4-hydroxyphenoxyacetic acid with ethanol under acidic or basic catalysis. A reflux setup with a strong base (e.g., NaOH) is often employed to drive the reaction to completion, particularly when dealing with electron-rich aromatic precursors . Purification may involve acid-base extraction to remove unreacted starting materials, followed by recrystallization or column chromatography. For analogs like ethyl 2-(2,4-dimethylphenoxy)acetate, adjusting the pH during filtration (pH 5-6) maximizes yield by minimizing salt formation . Industrial-scale synthesis may use continuous flow reactors for efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the ester linkage and aromatic substitution pattern.